molecular formula C7H13NO2 B1205045 2-Amino-5-methyl-5-hexenoic acid CAS No. 73322-75-5

2-Amino-5-methyl-5-hexenoic acid

Cat. No.: B1205045
CAS No.: 73322-75-5
M. Wt: 143.18 g/mol
InChI Key: OYGZAERTQAIZGU-LURJTMIESA-N
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Description

2-Amino-5-methyl-5-hexenoic acid is a compound produced by the strain of Streptomyces sp. MF-374-C4.

Preparation Methods

2-Amino-5-methyl-5-hexenoic acid can be synthesized through fermentation using the strain Streptomyces sp. MF-374-C4. The compound is isolated from the fermentation broth based on its ability to reverse the effect of N-methyl-N’-nitro-N-nitrosoguanidine (MNNG) in a test system. Industrial production methods typically involve optimizing the fermentation conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Amino-5-methyl-5-hexenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the structure of the compound, leading to the formation of new derivatives.

    Substitution: Substitution reactions involve replacing one functional group with another, which can result in the formation of new compounds with different properties.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Amino-5-methyl-5-hexenoic acid has several scientific research applications, including:

    Chemistry: It is used as a methionine analog in various chemical studies.

    Biology: The compound inhibits protein synthesis, making it useful in studying protein synthesis pathways and mechanisms.

    Medicine: Research has explored its potential as an antibacterial agent due to its ability to inhibit the growth of certain bacteria.

    Industry: It is used in the production of various chemical intermediates and as a research tool in industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-5-hexenoic acid involves inhibiting protein synthesis. It specifically inhibits the formation of methionyl-tRNA but not valyl-tRNA in a cell-free system of Escherichia coli. This inhibition affects the overall protein synthesis process, leading to reduced cell growth and proliferation.

Comparison with Similar Compounds

2-Amino-5-methyl-5-hexenoic acid is unique due to its specific inhibition of methionyl-tRNA formation. Similar compounds include:

    2-Amino-4-methyl-5-hexenoic acid: Another methionine analog with similar inhibitory properties.

    2-Amino-5-methoxybenzoic acid: Used in the synthesis of various substituted compounds.

    2-Amino-5-methylhexane: An aliphatic amine used in the preparation of pyridines and other cyclic nitrogen-based compounds

These compounds share some structural similarities but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name

(2S)-2-amino-5-methylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5(2)3-4-6(8)7(9)10/h6H,1,3-4,8H2,2H3,(H,9,10)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYGZAERTQAIZGU-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223557
Record name 2-Amino-5-methyl-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73322-75-5
Record name 2-Amino-5-methyl-5-hexenoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073322755
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-methyl-5-hexenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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